Structural Identity: Nitroso-Functionalized mCPP Moiety Uniquely Links This Standard to Trazodone vs. Generic Nitrosamine Standards
1-(3-Chlorophenyl)-4-nitrosopiperazine is the specific N-nitroso derivative of 1-(3-chlorophenyl)piperazine (mCPP, CAS 6640-24-0), the secondary amine present in Trazodone. By contrast, the most commonly available nitrosopiperazine reference standards—1-methyl-4-nitrosopiperazine (CAS 16339-07-4) and 1-cyclopentyl-4-nitrosopiperazine (CPNP)—lack the 3-chlorophenyl ring system entirely, bearing instead a methyl group (MW 129.16) or a cyclopentyl group (MW 169.23) at the N1 position versus the 3-chlorophenyl-substituted target compound (MW 225.68) [1]. This structural divergence produces fundamentally different chromatographic retention behavior and mass spectrometric fragmentation patterns, rendering generic nitrosopiperazine standards unsuitable as system suitability references for Trazodone-specific impurity methods .
| Evidence Dimension | Molecular weight and N1-substituent identity |
|---|---|
| Target Compound Data | MW 225.68 g/mol; N1 = 3-chlorophenyl; C₁₀H₁₂ClN₃O |
| Comparator Or Baseline | 1-Methyl-4-nitrosopiperazine: MW 129.16 g/mol; N1 = methyl; C₅H₁₁N₃O. 1-Cyclopentyl-4-nitrosopiperazine: MW 169.23 g/mol; N1 = cyclopentyl; C₉H₁₇N₃O |
| Quantified Difference | Mass difference of +96.52 Da vs. methyl analog and +56.45 Da vs. cyclopentyl analog; presence of aromatic chlorophenyl chromophore enables UV detection at 254 nm absent in aliphatic analogs |
| Conditions | Structural comparison based on molecular formula and IUPAC nomenclature; analytical implications derived from established HPLC-UV and LC-MS/MS nitrosamine methods per USP <1469> |
Why This Matters
Only a structurally identical reference standard can provide valid system suitability, retention time matching, and accurate quantification in Trazodone-specific impurity assays per ICH Q2(R1) validation requirements.
- [1] Veeprho. 4-(3-Chlorophenyl)-1-nitrosopiperazine | CAS 2219339-13-4. Product Technical Datasheet, 2023. View Source
